N'-[(E)-(3-bromophenyl)methylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of bromine and methyl groups in its structure further enhances its reactivity and potential utility in different chemical reactions.
Preparation Methods
The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:
Starting Materials: 3-bromobenzaldehyde and 2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol.
Product Isolation: The resulting product is then purified by recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its hydrazone group is known to form stable complexes with various biomolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE exerts its effects involves the interaction of its hydrazone group with various molecular targets. The compound can form stable complexes with metal ions and biomolecules, leading to inhibition or modulation of specific enzymatic activities. The bromine and methyl groups in its structure also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE include other hydrazones with different substituents. Some examples are:
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. The presence of bromine in N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2,2-BIS(3-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE makes it unique and potentially more reactive in certain chemical reactions.
Properties
Molecular Formula |
C25H23BrN2O |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H23BrN2O/c1-17-6-3-9-20(12-17)25(21-10-4-7-18(2)13-21)15-23(25)24(29)28-27-16-19-8-5-11-22(26)14-19/h3-14,16,23H,15H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
PGBSATNJMGDXHA-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)N/N=C/C3=CC(=CC=C3)Br)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NN=CC3=CC(=CC=C3)Br)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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